molecular formula C28H27ClN2O2 B14679297 1,3-Indandione, 2-(3-(4-(o-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- CAS No. 31804-91-8

1,3-Indandione, 2-(3-(4-(o-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl-

Cat. No.: B14679297
CAS No.: 31804-91-8
M. Wt: 459.0 g/mol
InChI Key: WKNKPKZNKUHIQC-UHFFFAOYSA-N
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Description

1,3-Indandione, 2-(3-(4-(o-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an indandione core substituted with a phenyl group and a piperazinyl propyl chain bearing an o-chlorophenyl group. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Indandione, 2-(3-(4-(o-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- typically involves multiple steps, starting with the preparation of the indandione core. This can be achieved through the condensation of phthalic anhydride with benzene in the presence of a Lewis acid catalyst, followed by cyclization. The resulting indandione is then subjected to further reactions to introduce the phenyl and piperazinyl propyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Indandione, 2-(3-(4-(o-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the indandione core to dihydro derivatives.

    Substitution: The piperazinyl propyl chain allows for nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

Scientific Research Applications

1,3-Indandione, 2-(3-(4-(o-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Indandione, 2-(3-(4-(o-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1H-indene-1,3(2H)-dione: Shares a similar indandione core but with different substituents.

    N-chloro-(or N-bromo-)-2-(2-chlorophenyl)-4,5-diphenylimidazole: Another compound with a chlorophenyl group but different core structure.

Uniqueness

1,3-Indandione, 2-(3-(4-(o-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

31804-91-8

Molecular Formula

C28H27ClN2O2

Molecular Weight

459.0 g/mol

IUPAC Name

2-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-2-phenylindene-1,3-dione

InChI

InChI=1S/C28H27ClN2O2/c29-24-13-6-7-14-25(24)31-19-17-30(18-20-31)16-8-15-28(21-9-2-1-3-10-21)26(32)22-11-4-5-12-23(22)27(28)33/h1-7,9-14H,8,15-20H2

InChI Key

WKNKPKZNKUHIQC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5Cl

Origin of Product

United States

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